羟基米非司酮

描述

Mifepristone, also known as RU-486, is a synthetic steroid with antiprogestational effects . It is used for the medical termination of intrauterine pregnancy and to control hyperglycemia secondary to hypercortisolism in adult patients with endogenous Cushing’s syndrome .

Synthesis Analysis

In a study, the synthesis procedure of metapristone, a metabolite of mifepristone, was modified to produce grams of metapristone . The spectral properties and in vitro cellular activities of metapristone were fully characterized .

Molecular Structure Analysis

Mifepristone has a molecular formula of C29H35NO2 . Its average mass is 429.594 Da and its monoisotopic mass is 429.266785 Da .

Chemical Reactions Analysis

A stability-indicating RP-HPLC method was developed for the determination of mifepristone in bulk and tablet formulation . In acidic, basic, oxidative, thermal, and photolytic forced degradation conditions, the peak of the degradation product was clearly and well separated from the drug peak .

Physical And Chemical Properties Analysis

Mifepristone has a density of 1.189 g/cm3 . Its boiling point is 629 °C and it has a molar refractivity of 127.7 cm3 .

科学研究应用

Pharmacological Abortion

Hydroxy mifepristone plays a crucial role in pharmacological abortions . A study conducted by the Wroclaw Medical University developed a method for determining mifepristone in human blood and identifying its metabolites after a self-induced pharmacological abortion . The study revealed the presence of five compounds, including Hydroxy mifepristone .

Forensic Toxicological Analysis

The same study also proposed that the established UHPLC-QqQ-MS/MS method is suitable for forensic toxicological analysis . This method can be used to examine the pharmacokinetics, bioavailability, and metabolism of RU-486 .

Pregnancy Termination

Hydroxy mifepristone contributes to the termination of early-stage pregnancies . A study found that mifepristone induces histological and subcellular changes in decidua and chorionic villi . The increased apoptosis, which is associated with the modulation of the relative ratio of Bax/Bcl-2, contributes to the pregnancy termination .

Treatment of Hormone-Dependent Diseases

Mifepristone has been widely used in the treatment of hormone-dependent diseases, such as endometriosis, adenomyosis, uterine fibroids, endometrial cancer, and ovarian cancer . As a metabolite of mifepristone, Hydroxy mifepristone may also play a role in these treatments.

Contraception

Mifepristone has been used in contraception . Given that Hydroxy mifepristone is a metabolite of mifepristone, it may also have potential applications in this field.

Clinical Toxicology

The UHPLC-QqQ-MS/MS method developed for the determination of mifepristone and its metabolites, including Hydroxy mifepristone, can be used in clinical toxicology for future investigations .

作用机制

Target of Action

Hydroxy mifepristone, like mifepristone, primarily targets the progesterone receptor . Progesterone receptors play a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .

Mode of Action

Hydroxy mifepristone acts as a competitive antagonist at progesterone receptor sites . It inhibits the activity of endogenous or exogenous progesterone . In the absence of progesterone, mifepristone can act as a partial agonist .

Biochemical Pathways

The anti-progestational activity of hydroxy mifepristone results in the release of endogenous prostaglandins from the endometrium or decidua, inducing bleeding during the luteal phase and in early pregnancy .

Pharmacokinetics

A study has reported the presence of mifepristone and its metabolites, including hydroxy mifepristone, in maternal blood samples after a self-induced abortion .

Result of Action

The primary result of hydroxy mifepristone’s action is the termination of pregnancy due to its anti-progestational effects . It can also stimulate ovarian cancer cell migration, proliferation, and growth in vivo .

Action Environment

The action of hydroxy mifepristone can be influenced by environmental factors such as the concentration of the drug in the tissue. For instance, low tissue concentrations achieved with therapeutic doses may promote the growth of ovarian cancers .

安全和危害

Mifepristone may damage fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection .

未来方向

属性

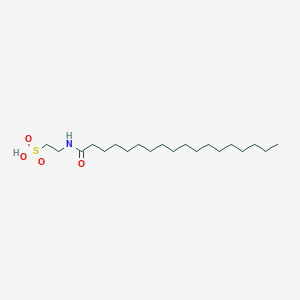

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLTWLWXPJPTQG-GCNJZUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy mifepristone | |

CAS RN |

105012-15-5 | |

| Record name | (11.BETA.,17.BETA.)-11-(4-(DIMETHYLAMINO)PHENYL)-17-HYDROXY-17-(3-HYDROXY-1-PROPYN-1-YL)ESTRA-4,9-DIEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY1DH55PN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the metabolism of Mifepristone?

A1: Mifepristone undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. [] The research highlights several identified metabolites, including N-desmethyl-Mifepristone, 22-OH-Mifepristone (Hydroxy Mifepristone), N,N-didesmethyl-Mifepristone, and N-desmethyl-hydroxy-Mifepristone. [] This indicates that both hydroxylation and demethylation are key metabolic pathways for Mifepristone.

Q2: How do the analytical methods described in the research contribute to our understanding of Hydroxy Mifepristone?

A2: The research primarily focuses on developing and validating highly sensitive and specific analytical methods, such as UHPLC-QqQ-MS/MS and LC-MS/MS, for quantifying Mifepristone and its metabolites, including Hydroxy Mifepristone, in biological samples. [, ] These methods are crucial for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)